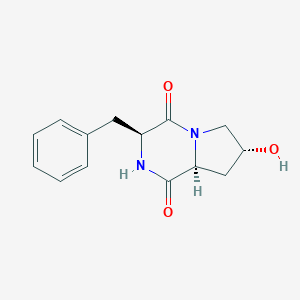

cyclo(L-Phe-trans-4-hydroxy-L-Pro)

Vue d'ensemble

Description

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a cyclic dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. It is a solid compound, typically appearing as a colorless or white crystalline powder. This compound is known for its stability under standard laboratory conditions and its solubility in organic solvents such as alcohols and ketones .

Applications De Recherche Scientifique

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has several applications in scientific research:

Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of other complex molecules.

Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mécanisme D'action

- The exact molecular targets within melanoma cells are not explicitly mentioned in the available literature, but further research may reveal them .

- The spatial arrangement of synthetic amino acids in CLA remains unexplored, but it likely influences its biological activity .

- In silico predictions suggest that cyclic tetrapeptides (like CLA) have better pharmacokinetic and toxic profiles in humans compared to linear counterparts .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Méthodes De Préparation

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is commonly synthesized through chemical methods. The synthesis typically involves the formation of an amide bond between L-phenylalanine and trans-4-hydroxy-L-proline, followed by cyclization to form the cyclic dipeptide. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.

Comparaison Avec Des Composés Similaires

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be compared with other similar cyclic dipeptides, such as:

Cyclo(L-Phe-L-Pro): This compound lacks the hydroxyl group present in Cyclo(L-Phe-trans-4-hydroxy-L-Pro), which can influence its chemical reactivity and biological activity.

Cyclo(L-Leu-trans-4-hydroxy-L-Pro): This compound has leucine instead of phenylalanine, which can affect its properties and applications.

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is unique due to the presence of the trans-4-hydroxy group, which can impart distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-WOPDTQHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

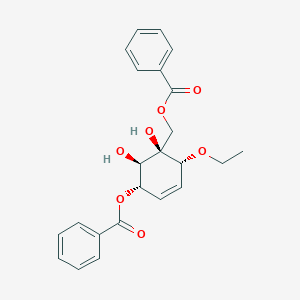

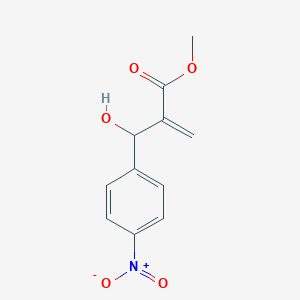

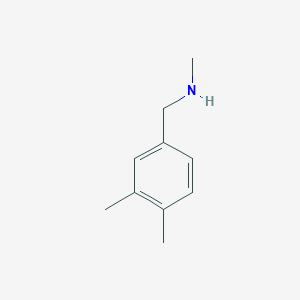

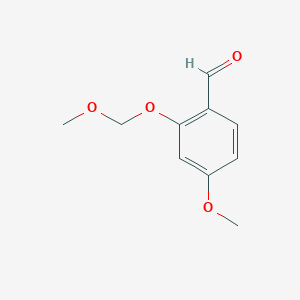

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?

A1: Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits anticancer activity. A study demonstrated its efficacy against HL-60 cells, a human leukemia cell line []. The compound induced apoptosis, characterized by apoptotic body formation, DNA fragmentation, and cell cycle arrest in the G0/G1 phase [].

Q2: How does cyclo(L-Phe-trans-4-hydroxy-L-Pro) exert its anticancer effects?

A2: The anticancer mechanism of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the generation of reactive oxygen species (ROS) []. This ROS accumulation subsequently activates the Bcl-2 family signaling pathway, leading to caspase-3 activation and poly-ADP-ribose polymerase (PARP) cleavage, key events in the apoptotic cascade [].

Q3: Has cyclo(L-Phe-trans-4-hydroxy-L-Pro) been isolated from any natural sources?

A3: Yes, cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated from the fermentation broth of Streptomyces sp. YIM67005, an endophytic bacterium associated with the plant Inula cappa DC []. It was also isolated from a marine bacterium, Streptomyces griseus, in a separate study [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)